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Compound of Interest

Compound Name:
4-(6-Chloro-5-nitropyrimidin-4-

yl)morpholine

Cat. No.: B1353674 Get Quote

4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is a heterocyclic compound of significant

interest in the fields of medicinal chemistry and organic synthesis. Its structure is characterized

by a pyrimidine core, which is strategically functionalized with a reactive chlorine atom, an

electron-withdrawing nitro group, and a morpholine moiety. The morpholine ring, in particular, is

considered a "privileged pharmacophore" in drug discovery.[1] This is due to its ability to

improve physicochemical properties such as solubility and metabolic stability, and to form key

interactions with biological targets, making it a common feature in many approved drugs and

clinical candidates.[1][2][3] This guide provides a detailed examination of the properties,

synthesis, reactivity, and applications of this versatile building block, offering field-proven

insights for researchers and drug development professionals.

Physicochemical and Structural Properties
The unique arrangement of functional groups in 4-(6-Chloro-5-nitropyrimidin-4-
yl)morpholine dictates its chemical behavior and utility as a synthetic intermediate. A summary

of its core properties is presented below.
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Property Value Source

CAS Number 54660-14-9 [4]

Molecular Formula C₈H₉ClN₄O₃ [4]

Molecular Weight 244.64 g/mol [4]

IUPAC Name
4-(6-chloro-5-nitropyrimidin-4-

yl)morpholine

Appearance
Typically a solid (e.g., white

crystals)
[5]

Purity >95% (Typically available)

Storage
Keep in a dark place, sealed in

a dry, cool environment
[4]

Synthesis and Mechanistic Rationale
The most common and efficient synthesis of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
involves a nucleophilic aromatic substitution (SNAr) reaction. This process leverages the high

reactivity of a di-substituted pyrimidine precursor.

Experimental Protocol: Synthesis via Nucleophilic
Aromatic Substitution
This protocol describes a representative synthesis starting from 4,6-dichloro-5-nitropyrimidine

and morpholine.

Reaction Setup: To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in a polar aprotic

solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a mild base like

N,N-diisopropylethylamine (DIPEA) (1.1 eq).

Nucleophilic Addition: Cool the mixture to 0°C in an ice bath. Slowly add morpholine (1.1 eq)

dropwise while stirring.

Reaction Progression: Allow the reaction to warm to room temperature (approx. 20°C) and

stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
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Workup: Once the starting material is consumed, evaporate the solvent under reduced

pressure. Take up the resulting residue in water and extract with an organic solvent like ethyl

acetate (2x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, filter, and evaporate the solvent. The crude product can be purified by column

chromatography on silica gel to yield the final product.

Causality and Experimental Choices
Choice of Precursor: 4,6-dichloro-5-nitropyrimidine is an excellent electrophile. The two

chlorine atoms are good leaving groups, and their reactivity is significantly enhanced by the

strong electron-withdrawing effect of the adjacent nitro group, which stabilizes the negatively

charged Meisenheimer complex intermediate formed during the SNAr reaction.

Solvent Selection: Polar aprotic solvents like THF or DMF are ideal as they can dissolve both

the polar pyrimidine precursor and the nucleophile without interfering with the reaction

mechanism.

Role of the Base: The reaction liberates one equivalent of hydrochloric acid (HCl). A non-

nucleophilic organic base like DIPEA is added to neutralize this acid, preventing the

protonation of the morpholine nucleophile and driving the reaction to completion.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of the title compound.

Structural Characterization
Confirmation of the molecular structure is typically achieved through a combination of

spectroscopic methods.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two characteristic

multiplets in the range of 3.6-3.8 ppm, corresponding to the eight protons of the morpholine

ring. A singlet for the lone proton on the pyrimidine ring would also be expected.
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¹³C NMR Spectroscopy: The carbon NMR would display signals for the carbons of the

pyrimidine ring and two distinct signals for the carbons of the morpholine ring.

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the

compound (244.64 g/mol ). The isotopic pattern of chlorine (¹⁵Cl and ³⁷Cl) would result in a

characteristic M+2 peak with an approximate 3:1 ratio.[5]

Reactivity and Synthetic Potential
The true value of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine lies in its potential for further

chemical modification, making it a versatile intermediate.

Nucleophilic Substitution at C6: The remaining chlorine atom at the C6 position is the primary

site for further reactivity. It can readily undergo another SNAr reaction with a wide range of

nucleophiles, including amines, thiols, and alcohols. This allows for the straightforward

introduction of diverse functional groups and the construction of more complex molecular

libraries.

Reduction of the Nitro Group: The nitro group at the C5 position can be chemically reduced

to an amino group (-NH₂). This transformation opens up a new set of synthetic possibilities,

such as amide bond formation or diazotization reactions, further expanding the synthetic

utility of the scaffold.

Potential Reaction Pathways Diagram

4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine

6-Substituted-5-nitro
Pyrimidine Derivative

S_NAr Reaction
(e.g., + R-NH₂)

5-Amino-6-chloro
Pyrimidine Derivative

Nitro Group Reduction
(e.g., Fe/HCl or H₂/Pd)
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Caption: Key reaction pathways for further modification.
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Applications in Drug Discovery and Medicinal
Chemistry
The morpholine heterocycle is a cornerstone in modern medicinal chemistry. Its incorporation

into drug candidates often confers advantageous pharmacokinetic properties.[2][3]

Scaffold for Kinase Inhibitors: The pyrimidine core is a well-established scaffold for inhibitors

of protein kinases, which are critical targets in oncology. The ability to easily modify the 4-(6-
Chloro-5-nitropyrimidin-4-yl)morpholine core at the C6 position allows for the rapid

generation of analogues to probe the structure-activity relationships (SAR) for specific kinase

targets.[1]

Improving Drug-like Properties: The morpholine unit is frequently used to enhance aqueous

solubility and tune the lipophilicity of a lead compound. Its basic nitrogen atom can be

protonated at physiological pH, which can aid in formulation and bioavailability. Furthermore,

the ether oxygen can act as a hydrogen bond acceptor, facilitating interactions with biological

receptors.[2]

Central Nervous System (CNS) Drug Design: The physicochemical properties of the

morpholine ring make it particularly valuable for designing drugs that need to cross the

blood-brain barrier.[2][3] It provides a favorable balance of lipophilicity and hydrophilicity

required for CNS penetration.

Safety, Handling, and Storage
As with all laboratory chemicals, 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine should be

handled with appropriate care.

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-

resistant gloves.

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any

dust or vapors. Avoid contact with skin and eyes.[6][7][8]

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to

prevent degradation.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7877733/
https://www.researchgate.net/publication/348580336_Occurrence_of_Morpholine_in_Central_Nervous_System_Drug_Discovery
https://www.benchchem.com/product/b1353674?utm_src=pdf-body
https://www.benchchem.com/product/b1353674?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31978684/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877733/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877733/
https://www.researchgate.net/publication/348580336_Occurrence_of_Morpholine_in_Central_Nervous_System_Drug_Discovery
https://www.benchchem.com/product/b1353674?utm_src=pdf-body
https://www.carlroth.com/medias/SDB-9691-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzNjE0MTN8YXBwbGljYXRpb24vcGRmfGFEbGxMMmcyWVM4NU1qTXpNRGcxTnpVNU5URTRMMU5FUWw4NU5qa3hYMGRDWDBWT0xuQmtaZ3w2ZWIyNGQ1ZWZlMTFjZTA4N2M1MWRmMzg1ZWU1ODA4MjMzNGM3ODc3ZDA2ZTY0MTY2YjYwZWZkZTU0ZWRjNjk1
https://www.carlroth.com/medias/SDB-9691-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzOTMyMDF8YXBwbGljYXRpb24vcGRmfGFEWmpMMmczTkM4NU1qTXpNRGcxTkRrM016YzBMMU5FUWw4NU5qa3hYMGxGWDBWT0xuQmtaZ3w0YjM0ZDJhYmE3OTg3MzZhMWY1MDNhZjA1MWY4YzJlNWNmZDgzM2UxOWY1M2RjZDAyMTE3MmU0NjA0YjdhYTJh
https://file.bldpharm.com/static/upload/prosds/bldsds/294/SDS-BD293464.pdf
https://www.bldpharm.com/products/54660-14-9.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is more than just a chemical compound; it is a

highly valuable and versatile platform for innovation in organic synthesis and drug discovery. Its

straightforward synthesis, predictable reactivity, and the embedded privileged morpholine

scaffold make it an essential tool for medicinal chemists. The ability to perform selective

modifications at two distinct positions on the pyrimidine ring allows for the systematic and

efficient exploration of chemical space in the quest for novel therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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